molecular formula C10H20N2O B1321253 1,4'-Bipiperidin-3-OL CAS No. 864356-11-6

1,4'-Bipiperidin-3-OL

Cat. No. B1321253
Key on ui cas rn: 864356-11-6
M. Wt: 184.28 g/mol
InChI Key: NNQUIJQEUBAMTA-UHFFFAOYSA-N
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Patent
US09062015B2

Procedure details

200 mg (1.27 mmol) of 2,4-dichloro-1,3,5-triazine are dissolved in 2 ml of acetonitrile, cooled to 0° C., 176 μl of triethylamine and 223 mg (1.27 mmol) of 1,4′-bipiperidinyl-3-ol are added. The reaction mixture is stirred at 0° C. for 2 h and subsequently at room temperature for 48 h. Sat. NaCl solution is subsequently added, and the mixture is extracted three times with ethyl acetate. The combined organic phases are washed with 1N NaOH and water, dried over Na2SO4 and evaporated.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
176 μL
Type
reactant
Reaction Step Two
Quantity
223 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.C(N(CC)CC)C.[N:16]1([CH:23]2[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]2)[CH2:21][CH2:20][CH2:19][CH:18]([OH:22])[CH2:17]1.[Na+].[Cl-]>C(#N)C>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([N:26]2[CH2:25][CH2:24][CH:23]([N:16]3[CH2:21][CH2:20][CH2:19][CH:18]([OH:22])[CH2:17]3)[CH2:28][CH2:27]2)[N:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=NC=NC(=N1)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
176 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
223 mg
Type
reactant
Smiles
N1(CC(CCC1)O)C1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for 2 h and subsequently at room temperature for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with 1N NaOH and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
ClC1=NC(=NC=N1)N1CCC(CC1)N1CC(CCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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